(2-{[(2-Pyridinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid
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Overview
Description
(2-{[(2-Pyridinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid is an organic compound with the molecular formula C12H11N3O3S2 and a molecular weight of 309.368 g/mol . This compound is known for its unique structure, which includes a pyridine ring, a thiazole ring, and an acetic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(2-Pyridinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-pyridinethiol with chloroacetyl chloride to form 2-(2-pyridinylthio)acetyl chloride. This intermediate is then reacted with 2-aminothiazole to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-{[(2-Pyridinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
(2-{[(2-Pyridinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-{[(2-Pyridinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: An ester of acetoacetic acid, used as a chemical intermediate in various syntheses.
Fluorine compounds: Known for their high reactivity and unique chemical properties.
Uniqueness
(2-{[(2-Pyridinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid is unique due to its combination of a pyridine ring, a thiazole ring, and an acetic acid moiety. This structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Properties
CAS No. |
328288-91-1 |
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Molecular Formula |
C12H11N3O3S2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[2-[(2-pyridin-2-ylsulfanylacetyl)amino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H11N3O3S2/c16-9(7-19-10-3-1-2-4-13-10)15-12-14-8(6-20-12)5-11(17)18/h1-4,6H,5,7H2,(H,17,18)(H,14,15,16) |
InChI Key |
ZHIRQSBWQRKLGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=NC(=CS2)CC(=O)O |
Origin of Product |
United States |
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